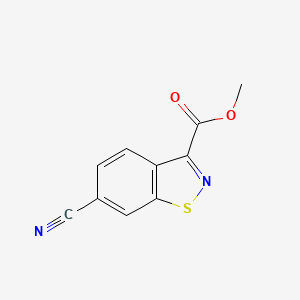

Methyl 6-cyano-1,2-benzothiazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-cyano-1,2-benzothiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S/c1-14-10(13)9-7-3-2-6(5-11)4-8(7)15-12-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHGIWGOOXDKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which Methyl 6-cyano-1,2-benzothiazole-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key structural features can be compared to other heterocyclic systems with similar substituents:

Key Observations :

- Solubility: The methyl carboxylate ester increases hydrophilicity relative to non-esterified benzothiazoles but is less polar than carboxylic acids (e.g., 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid) .

- Synthetic Accessibility: Unlike the triazole derivative (synthesized via hydrazine-mediated cyclization ), the target compound likely requires thiazole ring formation followed by cyano and ester functionalization.

Biological Activity

Methyl 6-cyano-1,2-benzothiazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. The presence of cyano and carboxylate groups enhances its reactivity and biological potential.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include condensation reactions involving benzothiazole derivatives and cyanoacetic acid or its esters. For instance, a typical synthesis may involve the following steps:

- Formation of Benzothiazole : The initial step involves the cyclization of o-aminothiophenol with α-haloacetic acids.

- Nitration : The introduction of the cyano group can be achieved through nitration or direct substitution reactions.

- Esterification : Finally, methylation can be performed to yield the desired methyl ester.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. Research indicates that compounds in the benzothiazole class exhibit significant cytotoxicity against different cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells.

In a study assessing the cytotoxic effects of various benzothiazole derivatives, this compound demonstrated an IC50 value in the range of 5–15 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 20 µg/mL for certain strains, suggesting significant potential as an antimicrobial agent .

Antiviral Activity

Recent investigations have indicated that this compound may possess antiviral properties as well. Preliminary studies showed that it could inhibit viral replication in cell cultures infected with various viruses, including HIV and influenza virus. The mechanism appears to involve interference with viral entry or replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzothiazole ring can significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Cyano group at C6 | Increases anticancer potency |

| Methyl ester | Enhances solubility and bioavailability |

| Substituents at C4 | Altered selectivity towards specific cancer types |

Studies have shown that introducing electron-withdrawing groups at specific positions can enhance anticancer activity while maintaining low toxicity towards normal cells .

Case Studies

- Cytotoxicity Evaluation : In a study conducted on various benzothiazole derivatives, this compound was tested against multiple cancer cell lines using the MTT assay. Results indicated significant cytotoxic effects with an IC50 value comparable to established chemotherapeutic agents .

- Antimicrobial Testing : A series of tests were performed to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values lower than many commercially available antibiotics, highlighting its potential as a new antimicrobial agent .

Q & A

Q. What are the key structural features of Methyl 6-cyano-1,2-benzothiazole-3-carboxylate, and how can they be experimentally characterized?

The compound (C₁₀H₆N₂O₂S) contains a benzothiazole core with a cyano group at position 6 and a methyl ester at position 2. Structural characterization typically employs:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and dihedral angles, as demonstrated in related benzothiazine structures .

- Spectroscopic methods : NMR (¹H/¹³C) to confirm substitution patterns, and IR to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (218.23 g/mol) and fragmentation patterns .

Q. What synthetic routes are reported for this compound?

While direct synthesis is not detailed in the evidence, analogous methods for benzothiazole derivatives include:

- Cyclization reactions : Thiol-amine condensation followed by oxidation to form the benzothiazole ring .

- Functional group introduction : Nitration/cyanation at position 6 using CuCN or Pd-catalyzed cross-coupling, with subsequent esterification .

- Optimization : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can the purity and stability of this compound be assessed under laboratory conditions?

- Purity analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to detect impurities. Compare retention times with standards .

- Stability testing : Store at -20°C in anhydrous DMSO or under inert atmosphere. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the electronic effects of the cyano and ester substituents?

X-ray diffraction can reveal electron density distribution and intramolecular interactions. For example:

- Compare bond lengths (e.g., C≡N vs. C-O) to assess electron-withdrawing effects.

- Analyze dihedral angles between the benzothiazole ring and substituents to evaluate steric repulsion or conjugation .

- Use software like WinGX for data processing and SHELXTL for modeling non-covalent interactions (e.g., van der Waals forces in crystal packing) .

Q. What strategies optimize the synthetic yield of this compound in multistep reactions?

- Catalyst selection : Employ Pd(PPh₃)₄ for cyanation to minimize side reactions .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity of intermediates.

- In situ monitoring : Utilize FT-IR or inline NMR to track intermediate formation and adjust reaction conditions dynamically .

Q. How do computational methods complement experimental data in predicting reactivity?

- DFT calculations : Model transition states for cyano group introduction to predict regioselectivity.

- Molecular docking : Screen potential pharmacological targets (e.g., kinases) by simulating interactions with the benzothiazole core and substituents .

- Compare computational results with experimental spectroscopic/crystallographic data to validate hypotheses .

Q. What pharmacological applications are plausible based on structural analogs of this compound?

Benzothiazole derivatives exhibit diverse bioactivities:

- Anticancer agents : Target topoisomerase II or EGFR kinases via π-π stacking and hydrogen bonding with the cyano/ester groups .

- CNS modulators : Analogous to zonisamide (a benzisoxazole anticonvulsant), explore neuroprotective effects via sodium channel modulation .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) using HEK293 or HepG2 cell lines .

Q. How can contradictory data in synthetic yields or analytical results be addressed?

- Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, temperature control).

- Advanced analytics : Use 2D NMR (COSY, HSQC) to confirm structural assignments and rule out isomers .

- Collaborative validation : Cross-reference crystallographic data with independent labs using platforms like CCDC .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.